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Trimethyl methanetricarboxylate

Cat. No.: B073979
CAS No.: 1186-73-8
M. Wt: 190.15 g/mol
InChI Key: BNOIMFITGLLJTH-UHFFFAOYSA-N
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Description

Overview of Trimethyl Methanetricarboxylate (TMM) as a Chemical Compound

This compound, abbreviated as TMM, is an organic compound with the chemical formula C₇H₁₀O₆. It is the trimethyl ester of methanetricarboxylic acid. This compound presents as a colorless liquid or solid with a low melting point and is soluble in many organic solvents. Its molecular structure features a central carbon atom bonded to three methoxycarbonyl groups (-COOCH₃). This unique arrangement of functional groups makes it a versatile reagent in organic synthesis.

The synthesis of TMM is primarily achieved through the acid-catalyzed esterification of methanetricarboxylic acid with methanol (B129727). Alternative methods include the transesterification of triethyl methanetricarboxylate.

Significance of this compound in Scientific Research

The significance of this compound in scientific research stems from its role as a trifunctional building block. The three ester groups provide multiple reaction sites, allowing for the construction of complex molecular architectures. This has made TMM a valuable tool in various fields of chemical research, including the synthesis of heterocyclic compounds, the development of novel polymers, and the construction of dendrimers. Its reactivity allows for its incorporation into a wide array of molecular frameworks, enabling the exploration of new chemical space and the development of materials with tailored properties.

Academic Research Trajectories for this compound

Academic research involving this compound has largely focused on its application as a versatile precursor in organic synthesis. A significant research trajectory has been its use in the synthesis of heterocyclic compounds, which are foundational structures in many pharmaceuticals and biologically active molecules. For instance, TMM has been utilized in the preparation of substituted pyridones and other complex ring systems.

Another prominent area of investigation is the use of TMM in the synthesis of dendrimers and other hyperbranched polymers. nih.gov Dendrimers are highly branched, well-defined macromolecules with a central core, and TMM can serve as a trifunctional core molecule from which dendritic wedges can be grown. nih.gov This approach allows for the precise control of molecular size, shape, and surface functionality, which is crucial for applications in drug delivery, catalysis, and materials science. Research in this area explores different synthetic strategies, such as divergent and convergent methods, to build these complex three-dimensional structures. nih.gov

Furthermore, the reactivity of the ester groups in TMM has been explored in the context of creating prodrugs, where the compound can be enzymatically hydrolyzed in biological systems to release an active substance. This line of research investigates the potential of TMM derivatives in medicinal chemistry for targeted drug delivery and controlled release applications.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₁₀O₆
Molecular Weight190.15 g/mol
Melting Point45-48 °C
Boiling Point242.7 °C at 760 mmHg
Density1.227 g/cm³
Flash Point91.4 °C
Refractive Index1.426
XLogP30.3

Spectroscopic Data of this compound

SpectroscopyData
¹H NMR The proton NMR spectrum would show a singlet for the methoxy (B1213986) protons and a singlet for the methine proton.
¹³C NMR The carbon NMR spectrum would show distinct signals for the carbonyl carbons, the methoxy carbons, and the central methine carbon.
IR (Infrared) The IR spectrum would exhibit a strong absorption band characteristic of the C=O stretching of the ester groups, typically in the range of 1735-1750 cm⁻¹.
Mass Spectrometry The mass spectrum would show the molecular ion peak and fragmentation patterns corresponding to the loss of methoxy and carbonyl groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H10O6 B073979 Trimethyl methanetricarboxylate CAS No. 1186-73-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

trimethyl methanetricarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O6/c1-11-5(8)4(6(9)12-2)7(10)13-3/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNOIMFITGLLJTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152177
Record name Trimethyl methanetricarboxylate
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Molecular Weight

190.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1186-73-8
Record name 1,1,1-Trimethyl methanetricarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1186-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Trimethyl methanetricarboxylate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethyl methanetricarboxylate
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Synthetic Methodologies and Reaction Mechanisms of Trimethyl Methanetricarboxylate

Primary Synthetic Routes for Trimethyl Methanetricarboxylate

The synthesis of this compound is primarily achieved through two main pathways: the direct esterification of its corresponding carboxylic acid and the alkoxycarbonylation of malonate derivatives.

Acid-Catalyzed Esterification of Methanetricarboxylic Acid with Methanol (B129727)

The most common laboratory and industrial synthesis of this compound involves the Fischer esterification of methanetricarboxylic acid with methanol in the presence of an acid catalyst. This reaction is an equilibrium process that is driven toward the product, the triester, by using an excess of the alcohol.

The mechanism for the acid-catalyzed esterification proceeds through a series of protonation and deprotonation steps, characteristic of nucleophilic acyl substitution.

Protonation of the Carbonyl Oxygen: The reaction is initiated by the protonation of the carbonyl oxygen of one of the carboxylic acid groups by the acid catalyst (commonly sulfuric acid). This step increases the electrophilicity of the carbonyl carbon.

Nucleophilic Attack by Methanol: A molecule of methanol, acting as a nucleophile, attacks the now highly electrophilic carbonyl carbon.

Tetrahedral Intermediate Formation: This attack results in the formation of a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the oxonium ion (the former hydroxyl of methanol) to one of the original hydroxyl groups of the carboxylic acid. This converts the hydroxyl group into a good leaving group (water).

Elimination of Water: The lone pair of electrons on the remaining hydroxyl group reforms the carbonyl double bond, leading to the elimination of a molecule of water.

Deprotonation: The protonated ester is then deprotonated, typically by a molecule of methanol or the conjugate base of the catalyst, to yield the final methyl ester and regenerate the acid catalyst. orgsyn.org

This process is repeated for all three carboxylic acid groups on the methanetricarboxylic acid molecule to form the final this compound.

To maximize the yield and efficiency of the synthesis, several reaction parameters must be carefully controlled. The use of an excess of methanol is crucial to shift the reaction equilibrium towards the formation of the ester.

ParameterOptimized ConditionPurpose
Molar Ratio (Methanol:Acid) 3:1Drives the equilibrium towards the product side.
Catalyst Sulfuric Acid (H₂SO₄)Provides the necessary protons to activate the carboxylic acid.
Temperature 60–70°CIncreases reaction rate without significant side-product formation.
Alternative Catalysts Zeolites (H-Y), Ionic Liquids ([BMIM][HSO₄])Can offer advantages like easier separation and catalyst recycling.

Table 1: Optimized Reaction Parameters for Acid-Catalyzed Esterification.

Post-synthesis, a multi-step purification process is required to isolate pure this compound and optimize the final yield.

Neutralization: The reaction mixture is first neutralized to remove the residual acid catalyst. This is typically accomplished by washing with a weak base, such as a sodium bicarbonate solution.

Extraction: The ester is then extracted from the aqueous layer using an organic solvent.

Drying: To prevent hydrolysis of the ester back to the carboxylic acid, the organic extract must be thoroughly dried using an anhydrous drying agent.

Distillation: The final and most critical purification step is distillation under reduced pressure (vacuum distillation). This separates the high-boiling this compound from unreacted starting materials and lower-boiling impurities. The product is typically collected at a temperature of 90–110°C under a pressure of 30–50 mmHg.

Purity Confirmation: The purity of the final product, which often exceeds 95%, is confirmed using analytical techniques such as gas chromatography (GC).

Preparation of Trialkyl Methanetricarboxylates via Alkoxycarbonylation

An alternative route to methanetricarboxylate esters involves the C-alkoxycarbonylation of malonic esters. This method builds the central carbon framework by introducing a third ester group onto a malonate derivative. A well-documented example is the synthesis of triethyl methanetricarboxylate (tricarbethoxymethane), which serves as a procedural analog for the trimethyl ester. orgsyn.org

The synthesis involves the reaction of a metal enolate of a dialkyl malonate with an alkyl chloroformate. For this compound, this would involve the reaction of the sodium or magnesium salt of dimethyl malonate with methyl chloroformate. orgsyn.org The reaction proceeds by the nucleophilic attack of the malonate enolate on the electrophilic carbonyl carbon of the chloroformate, followed by the elimination of the chloride leaving group. The use of sodium or magnesium helps to form the necessary enolate for the reaction to proceed. orgsyn.org

Mechanistic Studies of Reactions Involving this compound

While the mechanisms for the synthesis of this compound are well-understood, detailed mechanistic studies for reactions in which it participates as a reagent are less common in the literature. However, its role as a versatile building block in organic synthesis provides insight into its reactivity.

This compound is notably used in the high-temperature synthesis of complex heterocyclic compounds, such as 4-hydroxy-2-pyridone derivatives, from indolyl-containing intermediates. In these types of reactions, this compound functions as an electrophilic building block. The reaction, which can be carried out at temperatures around 230°C in a high-boiling solvent like diphenyl ether, likely involves the nucleophilic attack of a carbanion or enamine derived from the indole (B1671886) precursor onto one of the electrophilic carbonyl carbons of the this compound. This is followed by subsequent cyclization and elimination steps to form the pyridone ring system. The exact step-by-step mechanism, including the nature of the intermediates, for this specific transformation has not been extensively detailed in published studies. The compound's primary mechanistic role is to provide a C(CO₂Me)₂ unit in a condensation-cyclization sequence.

Dealkoxycarbonylation Reactions of Malonate Esters

A key reaction involving esters with an adjacent electron-withdrawing group, such as malonates, is dealkoxycarbonylation. lookchemmall.comchemistry-reaction.com This process, often referred to as the Krapcho dealkoxycarbonylation, facilitates the removal of one of the ester groups, which is particularly useful for converting geminal diesters into monoesters. lookchemmall.comchemistry-reaction.comresearchgate.net The reaction is typically conducted by heating the substrate in a dipolar aprotic solvent, often in the presence of water and a salt. lookchemmall.comumich.eduumich.edu This method is advantageous as it avoids harsh acidic or alkaline conditions that could affect other functional groups in the molecule. lookchemmall.comwikipedia.org

The mechanism of dealkoxycarbonylation is dependent on the substitution pattern of the malonate ester and the specific reaction conditions employed. lookchemmall.comchemistry-reaction.com For disubstituted malonate esters, the generally accepted mechanism involves a nucleophilic attack by an anion (e.g., from a salt like NaCN) on the alkyl group of the ester in an SN2 fashion. chemistry-reaction.comwikipedia.org This initial step leads to the cleavage of the alkyl-oxygen bond.

The resulting carboxylate intermediate is unstable and readily undergoes decarboxylation, releasing carbon dioxide and forming a carbanion intermediate. wikipedia.org This carbanion is stabilized by the remaining electron-withdrawing ester group. In the final step, the carbanion is protonated by a proton source, which is typically water present in the reaction mixture, to yield the final monoester product. chemistry-reaction.comwikipedia.org

For monosubstituted malonates, an alternative mechanism is proposed where the nucleophile attacks the carbonyl carbon of the ester group. chemistry-reaction.com This forms a tetrahedral intermediate which then collapses, eliminating the ester group and forming the same carbanionic intermediate, which is subsequently protonated. chemistry-reaction.com

The choice of solvent and the presence of salts are critical factors that significantly influence the rate and outcome of the dealkoxycarbonylation reaction. lookchemmall.comwikipedia.org

Solvents: Dipolar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) and dimethylformamide (DMF) are most commonly used. lookchemmall.comresearchgate.net These solvents are effective at solvating the cations of the added salts, thereby increasing the nucleophilicity of the corresponding anions. The rate of decarboxylation generally increases with the basicity and polarity of the solvent, as this helps stabilize the transition states involved. researchgate.net

Salts: While some dealkoxycarbonylations can proceed with water alone in a dipolar aprotic solvent, the addition of salts like sodium chloride (NaCl), lithium chloride (LiCl), or sodium cyanide (NaCN) greatly accelerates the reaction. lookchemmall.comwikipedia.org The anion of the salt acts as the nucleophile that initiates the process. The effectiveness of the salt depends on the nucleophilicity of its anion and its solubility in the reaction medium. Methyl esters are often preferred as they are more susceptible to the SN2 attack due to less steric hindrance. wikipedia.org

Table 1: Influence of Solvents and Salts on Dealkoxycarbonylation

Factor Examples Role in Reaction
Solvent Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF) Dipolar aprotic; solvates cations, enhances anion nucleophilicity, stabilizes transition states. lookchemmall.comresearchgate.netresearchgate.net
Salt Anion Cl⁻, CN⁻, I⁻ Acts as the primary nucleophile to initiate ester cleavage via SN2 attack or carbonyl addition. chemistry-reaction.comwikipedia.org
Salt Cation Na⁺, Li⁺, K⁺ Solvated by the dipolar aprotic solvent, freeing the anion to act as a nucleophile. lookchemmall.com

| Proton Source | Water (H₂O) | Quenches the intermediate carbanion in the final step of the mechanism. chemistry-reaction.comwikipedia.org |

Nucleophilic Reactivity and Ester Hydrolysis in Biological Systems

The biological activity and metabolism of ester-containing compounds like this compound are often linked to their reactivity as esters. In biological environments, esters are susceptible to hydrolysis, a reaction catalyzed by a class of enzymes known as esterases. This process involves the nucleophilic attack of a water molecule on the carbonyl carbon of the ester group.

The hydrolysis of this compound would lead to the formation of methanetricarboxylic acid and three molecules of methanol. The reactivity of an ester towards nucleophilic attack is influenced by several factors. While basicity is a key determinant, other properties such as polarizability can also play a significant role in enhancing reaction rates. kinampark.com In an enzymatic context, the active site of an esterase provides a specific environment that facilitates this reaction, often involving a "push-pull" mechanism where amino acid residues act as both an acid and a base to activate the ester and the attacking nucleophile (typically a serine residue or water). kinampark.com

Radical Mechanisms in C-H Alkylation Reactions

While ionic mechanisms are common for this compound, radical reactions represent another fundamental class of transformations in organic chemistry. A general free radical reaction proceeds through three key stages: initiation, propagation, and termination. youtube.com

Initiation: This stage involves the formation of radical species from a non-radical precursor, typically through the application of heat or light to break a weak bond homolytically. youtube.com

Propagation: In this stage, a radical reacts with a stable molecule to form a new product and another radical. This new radical continues the reaction in a chain process. For C-H alkylation, a radical would abstract a hydrogen atom from a hydrocarbon to create a carbon-centered radical. youtube.com

Termination: The reaction chain is concluded when two radical species combine to form a stable, non-radical product. youtube.com

In the context of C-H alkylation, a carbon radical generated on a substrate could theoretically react with a suitable partner. While specific examples involving the direct radical C-H alkylation of this compound are not prominent in the reviewed literature, related processes like atom-transfer radical cyclizations are used to form new carbon-carbon bonds efficiently. chemistry-reaction.com The principles of radical mechanisms would govern such a transformation, where a radical initiator would first generate a carbon-centered radical, which would then propagate the chain reaction.

Applications of Trimethyl Methanetricarboxylate in Organic Synthesis

Trimethyl Methanetricarboxylate as a Versatile Building Block

This compound is recognized as a versatile building block in organic synthesis. nih.govrsc.org Its utility stems from the reactivity of its three ester groups, which can participate in a variety of chemical transformations. This trifunctional nature makes it an ideal starting point or intermediate for creating intricate molecules, including polymers and other complex chemical entities. chembk.com The compound can undergo reactions such as esterification and hydrolysis, making it a valuable precursor in the development of new molecules.

Synthesis of Heterocyclic Compounds

A significant application of this compound is in the synthesis of heterocyclic compounds—cyclic structures containing atoms of at least two different elements in their rings. amazonaws.comresearchgate.netnih.gov These structures are foundational to many biologically active molecules.

This compound is utilized in the synthesis of specific 4-hydroxy-2-pyridone derivatives. Research has demonstrated that it reacts with intermediates containing an indole (B1671886) group to yield these pyridone structures. This class of compounds, particularly indolyl-containing 4-hydroxy-2-pyridones, is of significant interest as they can act as inhibitors of bacterial type II topoisomerases, showing activity against multidrug-resistant Gram-negative bacteria. nih.gov The synthesis is typically carried out under high-temperature conditions, as detailed in the table below.

Table 1: Reaction Conditions for 4-hydroxy-2-pyridone Synthesis

Reactants Reagent Solvent Temperature Product
Indolyl-containing intermediates This compound Diphenyl ether 230°C 4-hydroxy-2-pyridone derivatives

Data derived from a summary of the reaction.

The utility of methanetricarboxylic acid esters extends to the synthesis of various substituted pyridones. While this compound serves as a key reagent, related derivatives like bis(2,4,6-trichlorophenyl)malonate are also used in similar condensation reactions to produce 4-hydroxy-2-pyridone derivatives. nih.gov These reactions highlight a general strategy where a malonate-type compound reacts with an appropriate amine-containing precursor to form the pyridone ring. This approach is valuable for producing compounds with potential antitumor activity. nih.gov The core reactivity allows for the creation of a diverse library of substituted pyridones for various chemical and medicinal applications. beilstein-journals.org

This compound is directly involved in the synthesis of highly symmetric mesomeric triazaphenalene betaines. researchgate.net In a specific synthetic route, the cyclic guanidine, hexahydro-2H-pyrimido[1,2-a]pyrimidine, is reacted with this compound. researchgate.net This reaction, conducted in a benzene (B151609) solution, initially forms a salt intermediate. Subsequent heating of this salt triggers a condensation and cyclization process to produce the target triazaphenalene betaine (B1666868). researchgate.net

Table 2: Synthesis of Triazaphenalene Betaine

Reactant 1 Reactant 2 Intermediate Product
Hexahydro-2H-pyrimido[1,2-a]pyrimidine This compound Guanidine-ester salt Triazaphenalene betaine 4a

Data sourced from a study on mesomeric betaines. researchgate.net

Applications in Dendritic and Polymeric Architectures

Dendritic polymers are highly branched, three-dimensional macromolecules with a large number of terminal functional groups. thno.orgresearchgate.netresearchgate.net Their unique architecture, which can be precisely controlled during synthesis, leads to properties like high solubility and low viscosity, making them suitable for various advanced applications. thno.orgnih.gov

One of the specialized applications of this compound is in the preparation of dendritic phthalocyanines. Phthalocyanines are large, aromatic macrocyclic compounds that can chelate metal ions and have a wide range of industrial uses. chemrxiv.org Dendritic phthalocyanines are structures where dendritic wedges are attached to a central phthalocyanine (B1677752) core. rsc.org The trifunctional nature of this compound makes it a suitable building block for creating the branched arms of the dendrimer. These dendritic structures can enhance properties such as solubility and can be used to study complex processes like photoinduced intramolecular electron transfer. rsc.org

Construction of 1→3 Branched Isocyanate Monomers for Dendritic Structures

The development of dendritic chemistry has led to the creation of highly branched, well-defined macromolecules with a wide range of applications. Initial studies in the generation of "Arborols," a type of dendrimer, utilized this compound as a key building block. tandfonline.com However, the steric hindrance associated with the neopentyl center in structures derived directly from it limited its broader use. tandfonline.com

To overcome these steric challenges, a significant advancement has been the synthesis of 1→3 C-branched, isocyanate-based monomers, which are instrumental in the rapid construction of dendritic architectures. tandfonline.comresearchgate.net These monomers typically feature a triad (B1167595) of protected functionalities linked to a single, air-stable isocyanate group. The stability of the isocyanate moiety is attributed to the steric protection provided by the adjacent tertiary alkyl branching center. tandfonline.com

The general synthetic strategy involves the modification of a core molecule, which can be derived from or is analogous in structure to this compound's 1→3 branching pattern, to introduce a reactive isocyanate group. This allows for the efficient and controlled growth of dendritic structures through reactions with various nucleophiles. The use of these isocyanate monomers facilitates the introduction of diverse functional groups such as alcohols, amines, carboxylic acids, and esters onto the surface of dendrimers. tandfonline.com

An example of this application is the reaction of a 32-amine-terminated dendrimer with a tris-carbamate isocyanate monomer, resulting in a poly(t-butyl carbamate)-'coated' dendrimer. tandfonline.com This demonstrates the utility of these monomers in modifying the surface properties of dendritic macromolecules.

Monomer Type Key Feature Application in Dendrimer Synthesis
1→3 C-branched isocyanateTriad of protected functional groups and a stable isocyanate moiety. tandfonline.comRapid construction of dendritic architectures and surface functionalization. tandfonline.comresearchgate.net

Role in Total Synthesis Strategies

This compound and its derivatives have found utility as intermediates in the total synthesis of complex natural products.

While a detailed synthetic scheme is not extensively documented in readily available literature, a derivative of this compound has been utilized in a synthetic study aimed at the total synthesis of trichothecene (B1219388) sesquiterpenes. These mycotoxins are characterized by a complex, tetracyclic core structure. The synthetic approach involved a dealkoxycarbonylation-elimination reaction of a key intermediate to construct a part of the intricate ring system of these natural products.

Light-driven molecular motors are a class of molecules that can perform controlled rotational motion upon stimulation with light. The synthesis of these complex structures often requires the asymmetric construction of overcrowded alkenes. While various synthetic strategies have been developed for these molecular machines, the direct application of this compound as a key building block in their asymmetric synthesis is not prominently reported in the scientific literature. Current synthetic routes typically employ other specialized starting materials to achieve the necessary steric and chiral features. researchgate.netnih.govresearchgate.net

Dealkoxycarbonylation Applications in Organic Synthesis

Dealkoxycarbonylation is a crucial reaction in organic synthesis that involves the removal of a carbalkoxy group. This compound and its derivatives are excellent substrates for such transformations. umich.edulookchemmall.com

The selective removal of a single methoxycarbonyl group from a gem-triester, such as a derivative of this compound, can be achieved under specific reaction conditions. This mono-demethoxycarbonylation is a valuable tool for generating compounds with a geminal diester functionality.

A notable example involves the treatment of a tetrahydropyranyl (OTHP)-protected derivative of this compound with potassium cyanide (KCN) in dimethyl sulfoxide (B87167) (DMSO) at 90°C. This reaction yields the corresponding mono-demethoxycarbonylation product in good yield. umich.edulookchemmall.com

Substrate Reagents and Conditions Product Yield (%) Reference
OTHP-C(CO2Me)3KCN (2 eq), DMSO, 90°C, 0.5 hOTHP-CH(CO2Me)263 umich.edulookchemmall.com

This selective reaction highlights the ability to fine-tune the reactivity of the multiple ester groups within the same molecule.

In substrates containing a suitable leaving group, the dealkoxycarbonylation process can be coupled with an elimination reaction. This tandem reaction provides a powerful method for the formation of carbon-carbon double bonds. While specific examples starting directly from this compound are part of broader synthetic sequences, the principle is well-established for related gem-diester systems. For instance, the demethoxycarbonylation of a substrate containing a vicinal acetoxy group can lead to the formation of an unsaturated ester. This type of reaction has been employed in synthetic studies towards complex molecules like the trichothecene sesquiterpenes. umich.edu

The conditions for these reactions typically involve heating in a polar aprotic solvent like DMSO, often in the presence of salts such as lithium chloride (LiCl) or sodium cyanide (NaCN), which facilitate the dealkoxycarbonylation step. umich.edulookchemmall.com

Preparation of Substituted Heterocyclic Systems

The synthesis of heterocyclic compounds is a cornerstone of medicinal chemistry and materials science. This compound serves as a valuable precursor in the construction of these ring systems, primarily through its function as a potent nucleophile in Michael addition reactions. youtube.comyoutube.com

In a typical strategy, the methanide (B1207047) proton of this compound is abstracted by a mild base to generate a highly stabilized enolate. This nucleophile can then undergo a conjugate (or Michael) addition to an α,β-unsaturated carbonyl compound, known as a Michael acceptor. youtube.com This reaction forms a new carbon-carbon bond at the β-position of the acceptor, resulting in a 1,5-dicarbonyl-type intermediate (or a functional equivalent). This intermediate is a classic precursor for a variety of cyclization and condensation reactions.

For example, the resulting adduct can be treated with reagents like hydrazine, ureas, or amidines to construct five- or six-membered heterocyclic rings such as pyrazoles, pyrimidines, and pyridines. The three ester groups on the original reagent provide multiple reaction sites for these subsequent transformations, adding to its synthetic utility. This approach allows for the assembly of highly functionalized heterocyclic building blocks from simple, acyclic precursors. nih.govrsc.org

Catalysis in Organic Transformations

The reactivity of this compound is significantly enhanced and controlled through the use of transition metal and organocatalysts. These catalytic systems enable novel transformations that are otherwise difficult to achieve, often with high levels of selectivity and under mild conditions.

Rhodium-Catalyzed Hydrocyanation of Terminal Alkynes

While the section title specifies hydrocyanation, the use of this compound as the reagent indicates the reaction is a carbon-carbon bond-forming transformation rather than the addition of a cyanide (-CN) group. The relevant process is the rhodium-catalyzed nucleophilic addition of the this compound-derived carbanion to a terminal alkyne. Rhodium catalysts are well-known for their ability to activate terminal alkynes towards nucleophilic attack, proceeding through intermediates like rhodium vinylidenes. nih.gov

In a proposed mechanism, the rhodium catalyst would first react with the terminal alkyne. Subsequently, the nucleophile generated from this compound would attack the activated alkyne species. This process, analogous to other rhodium-catalyzed additions to alkynes, would result in a highly functionalized alkenyl product. nih.gov The reaction's regioselectivity (i.e., anti-Markovnikov vs. Markovnikov addition) can often be controlled by the choice of rhodium precursor and ancillary ligands. nih.gov

Cobalt-Catalyzed Electrocatalytic Allylic C-H Alkylation

A significant advance in C-C bond formation is the direct functionalization of C(sp³)–H bonds. Research has demonstrated a highly effective electrocatalytic allylic C-H alkylation that utilizes a cobalt-salen complex as the catalyst. nih.gov This method allows for the direct coupling of carbon nucleophiles, such as the enolate of this compound, with unactivated terminal alkenes.

This transformation is notable for several reasons. It avoids the need to pre-functionalize the alkene coupling partner, converting abundant and inexpensive materials into more valuable products. nih.gov The reaction proceeds under mild electrocatalytic conditions, generating hydrogen gas as the only byproduct and eliminating the need for external chemical oxidants. nih.gov The cobalt catalyst plays a dual role in facilitating this C(sp³)–H/C(sp³)–H cross-coupling. This process exhibits excellent tolerance for various functional groups and is compatible with both linear and branched alkenes. nih.gov Its synthetic utility has been proven by its successful application on a large scale (up to 200 mmol) and in the late-stage functionalization of complex molecules. nih.gov

Table 1: Key Features of Cobalt-Catalyzed Electrocatalytic Allylic C-H Alkylation

FeatureDescriptionReference
CatalystEasily accessible cobalt-salen complex. nih.gov
Reaction TypeDirect allylic C-H alkylation with carbon nucleophiles. nih.gov
OxidantNo external chemical oxidant required; proceeds via H₂ evolution. nih.gov
Substrate ScopeBroad compatibility with linear and branched terminal alkenes. nih.gov
Key AdvantageMinimizes pre-functionalization of starting materials. nih.gov
ScalabilityDemonstrated on up to 200 mmol scale with low electrolyte loading. nih.gov

Asymmetric Catalysis Applications

The construction of chiral molecules containing quaternary carbon centers is a significant challenge in organic synthesis. rsc.orgpsu.edu this compound is an ideal prochiral nucleophile for this purpose in asymmetric catalysis. Chiral catalysts create a specific three-dimensional environment that forces the nucleophile to attack the electrophile from a particular face, resulting in the preferential formation of one enantiomer over the other.

A prominent example is the use of chiral dirhodium(II) carboxylate complexes in asymmetric cyclopropanation reactions. mdpi.comcanberra.edu.au These "paddlewheel" complexes can activate a diazo compound to form a rhodium-carbene intermediate. This highly reactive species is then intercepted by an alkene, such as styrene (B11656), to form a cyclopropane (B1198618) ring. When a malonate like dimethyl malonate (a close analog of this compound) is used with the diazo reagent, the reaction with styrene can be rendered highly enantioselective by using a chiral dirhodium catalyst. mdpi.comcanberra.edu.au The chiral ligands on the dirhodium core effectively control the trajectory of the incoming alkene, dictating the stereochemistry of the final product. mdpi.com

Table 2: Example of Asymmetric Dirhodium(II)-Catalyzed Reaction

Reaction TypeCatalyst SystemKey TransformationSignificanceReference
Asymmetric CyclopropanationChiral Dirhodium(II) Carboxylate (e.g., Rh₂(S-NTTL)₄)Reaction of a malonate-derived diazo compound with styrene.Forms highly enantioenriched cyclopropanes with quaternary stereocenters. mdpi.comcanberra.edu.au
Asymmetric C-H InsertionChiral Dirhodium(II) Carboxamidate (e.g., Rh₂(S-PTTL)₄)Intramolecular reaction of a diazoacetate.Creates chiral cyclic compounds with high enantiocontrol. nih.govresearchgate.net

Beyond dirhodium catalysts, other systems like N-heterocyclic carbenes (NHCs) can act as non-covalent organocatalysts to promote enantioselective reactions, such as sulfa-Michael additions, where the NHC activates the substrate through hydrogen bonding and other non-covalent interactions. rsc.org Similarly, chiral-at-metal complexes, where the chirality resides solely at the metallic center, have been developed for highly enantioselective acyl-transfer reactions, demonstrating the broad potential for using prochiral nucleophiles like this compound in advanced catalytic methods. figshare.comuq.edu.au

Advanced Spectroscopic Characterization and Analytical Techniques in Trimethyl Methanetricarboxylate Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. It provides information about the chemical environment of individual atoms.

¹H NMR Analysis of Methyl Ester Groups

Proton NMR (¹H NMR) is particularly useful for identifying the types of hydrogen atoms in a molecule. In trimethyl methanetricarboxylate, the ¹H NMR spectrum is characterized by a strong singlet peak for the methyl ester protons, which typically appears around 3.7 ppm. aocs.org This signal's integration value corresponds to the nine chemically equivalent protons of the three methyl groups, confirming their presence. The simplicity of the spectrum, often just a single peak for the methyl groups and another for the methine proton, is a key indicator of the compound's symmetrical structure.

¹³C NMR Confirmation of Carbonyl Carbons

Carbon-13 NMR (¹³C NMR) provides information about the carbon skeleton of a molecule. For this compound, the ¹³C NMR spectrum will show distinct signals for the different carbon environments. The carbonyl carbons of the ester groups are particularly diagnostic, typically appearing in the range of 165-190 ppm. oregonstate.edu The methyl carbons will have a characteristic shift, and the central methine carbon will also produce a unique signal. The number of peaks in the ¹³C NMR spectrum confirms the number of unique carbon environments in the molecule.

Carbon Type Typical Chemical Shift (ppm)
Carbonyl (C=O)165-190
Methine (CH)40-55
Methyl (CH₃)~50

Note: The exact chemical shifts can vary slightly depending on the solvent and other experimental conditions.

Application in Stereochemical and Conformational Analysis

While this compound itself does not have stereocenters, NMR techniques are crucial for analyzing the stereochemistry and conformation of its derivatives or in reactions where it is a starting material. Advanced NMR experiments, such as Nuclear Overhauser Effect (NOE) spectroscopy, can be used to determine the spatial proximity of different protons within a molecule, providing insights into its three-dimensional structure and preferred conformations.

Mass Spectrometry (MS) for Molecular Weight Verification

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide information about its elemental composition.

High-resolution ESI-MS for Molecular Formula Confirmation

High-resolution electrospray ionization mass spectrometry (ESI-MS) is a soft ionization technique that allows for the precise determination of the molecular weight of a compound, often with enough accuracy to confirm its molecular formula. For this compound (C₇H₁₀O₆), the expected monoisotopic mass is 190.047738 g/mol . nih.gov ESI-MS analysis would show a peak corresponding to the protonated molecule [M+H]⁺ or other adducts, and the high-resolution measurement of this peak's mass-to-charge ratio can definitively confirm the elemental composition.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

The IR spectrum of this compound exhibits characteristic absorption bands that confirm the presence of its key functional groups. A strong, sharp absorption band is typically observed in the region of 1700-1750 cm⁻¹, which is indicative of the C=O (carbonyl) stretching vibration of the ester groups. libretexts.orglibretexts.orgdocbrown.infoyoutube.com Additionally, C-O stretching vibrations will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. The presence of C-H stretching vibrations from the methyl groups is also expected around 2850-3000 cm⁻¹. libretexts.orglibretexts.org

Functional Group Vibrational Mode Typical Wavenumber (cm⁻¹)
C=O (Ester)Stretch1700-1750
C-O (Ester)Stretch1000-1300
C-H (Methyl)Stretch2850-3000

Analysis of Carbonyl Stretches

The carbonyl (C=O) functional group is an excellent candidate for detection using infrared spectroscopy due to its intense and characteristically located stretching vibration peak. spectroscopyonline.com This intensity arises from the large change in the dipole moment (dµ/dx) that occurs as the C=O bond stretches and contracts. spectroscopyonline.com The resulting absorption peaks are typically found in a distinct region of the infrared spectrum, generally between 1600 and 1900 cm⁻¹. spectroscopyonline.com

For esters like this compound, the position of the carbonyl stretch provides significant structural information. The presence of three ester groups in the molecule would be expected to produce a very strong absorption band within this region. The precise frequency can be influenced by the molecular environment, but it serves as a primary indicator for the presence and integrity of the ester functionalities.

Table 1: General Infrared Absorption Ranges for Carbonyl (C=O) Groups

Functional Group Typical Absorption Range (cm⁻¹) Intensity
Ester (Saturated) 1750 - 1735 Strong
Ketone (Aromatic) 1700 - 1680 Strong
Aldehyde 1740 - 1720 Strong

ATR-IR and FTIR Techniques

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique that provides information on the molecular structure of a sample based on its absorption of infrared light. The resulting spectrum acts as a unique molecular "fingerprint". nih.gov FTIR is not limited to qualitative identification; it can also be used for the quantitative analysis of specific components in a sample. youtube.com

Attenuated Total Reflectance (ATR) is a widely used sampling technique that complements FTIR, often simplifying the analysis of solid and liquid samples. youtube.comyoutube.com The ATR method requires minimal sample preparation, a significant advantage over traditional methods. youtube.com In an ATR setup, an infrared beam is directed into a crystal (the Internal Reflection Element or IRE) with a high refractive index. nih.gov The beam undergoes total internal reflection at the crystal surface, creating an evanescent wave that penetrates a very short distance into the sample placed in direct contact with the crystal. nih.govyoutube.com This interaction allows for the acquisition of a high-quality spectrum of the sample's surface layer. youtube.com For successful analysis of a solid like this compound, ensuring firm and uniform contact with the ATR crystal is essential. nih.gov

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a premier analytical technique for separating and analyzing volatile compounds to determine the purity of a sample. birchbiotech.com The fundamental principle of GC involves the differential partitioning of compounds between a gaseous mobile phase (the carrier gas) and a stationary phase contained within a column. birchbiotech.comnih.gov As the carrier gas sweeps the vaporized sample through the column, components separate based on their physical and chemical properties, such as boiling point and affinity for the stationary phase. Each separated component is then detected as it exits the column, producing a peak on a chromatogram. The purity of the target compound can be calculated by dividing its peak area by the total area of all peaks in the chromatogram (excluding the solvent peak). birchbiotech.com

GC with Flame Ionization Detection (FID) for Purity Confirmation

For the quantitative analysis of organic compounds like this compound, a Flame Ionization Detector (FID) is commonly paired with a gas chromatograph. An FID is highly sensitive to hydrocarbons and offers a wide linear response range. The detector works by passing the column effluent through a hydrogen-air flame, which pyrolyzes the organic molecules and produces ions. The resulting electrical current is measured and is directly proportional to the mass of the carbon-based analyte being burned. This makes GC-FID an accurate and reliable method for confirming the purity of a substance. google.com The selection of appropriate instrumental parameters is crucial for achieving accurate and reproducible results. google.com

Table 2: Illustrative GC-FID Parameters for Analysis of Organic Esters

Parameter Typical Setting Purpose
Chromatographic Column Capillary Column (e.g., DB-624) Provides high-resolution separation of volatile compounds. google.com
Carrier Gas Nitrogen or Helium Acts as the mobile phase to transport the sample through the column. google.com
Injection Port Temperature 160 - 250 °C Ensures rapid and complete vaporization of the sample. google.com
Column Temperature Program Isothermal or Gradient (e.g., 110 °C) Controls the separation of components based on their boiling points. google.com
Detector Temperature 160 - 300 °C Prevents condensation of the separated components before detection. google.com

Chromatographic Separations in Research

Chromatographic techniques are foundational in chemical research for the separation and purification of compounds from complex mixtures. nih.govresearchgate.net These methods operate on the principle of distributing molecules between a stationary phase and a mobile phase. nih.gov Column chromatography is one of the most fundamental and widely used methods for purifying organic compounds. nih.gov In this technique, a solid stationary phase (like silica (B1680970) gel or alumina) is packed into a column, and a liquid mobile phase (the eluent) is used to move the mixture through the column. Separation occurs as different components travel at different rates depending on their adsorption to the stationary phase. Beyond column chromatography, other techniques like High-Performance Liquid Chromatography (HPLC) offer enhanced separation power and are used for the analysis and purification of a wide range of molecules. nih.gov For any research involving the synthesis or isolation of this compound, these chromatographic methods would be essential for obtaining the pure compound for subsequent analysis and use.

Emerging Research Areas and Future Directions

Potential in Pharmaceutical Development and Medicinal Chemistry

The trifunctional nature of trimethyl methanetricarboxylate makes it a versatile scaffold and building block in the design and synthesis of new pharmaceutical agents. Its ester functionalities are key to its utility in medicinal chemistry.

This compound serves as a compact starting point for constructing more complex molecules that possess biological activity. The presence of three ester groups allows for various chemical modifications and the introduction of diverse functionalities. Its structural analog, triethyl methanetricarboxylate, is utilized in the synthesis of novel inhibitors for Hsp90 (Heat shock protein 90), a key target in cancer therapy. libretexts.org It is also used to prepare new dihydroquinoline-3-carboxylic acids that function as inhibitors of HIV-1 integrase, an essential enzyme for viral replication. libretexts.org The similar reactivity suggests that this compound can be employed as a reagent in the creation of a wide array of compounds where ester groups are crucial for biological interaction or for tailoring properties like solubility and cell permeability.

The development of inhibitors for specific biological pathways is a cornerstone of modern drug discovery. As a versatile chemical building block, this compound and its analogs are valuable in this pursuit. For instance, the related compound, triethyl methanetricarboxylate, is used in the synthesis of molecules that inhibit HIV-1 integrase and Hsp90. libretexts.org Research into inhibiting the phosphoinositide 3-kinase (PI3K)/AKT/mTOR signaling pathway, which is often dysregulated in cancers, involves the synthesis of complex heterocyclic compounds like morpholinopyrimidines. google.comyoutube.com While direct synthesis from this compound is not explicitly detailed in prominent literature, its function as a trifunctional building block presents potential for creating novel molecular scaffolds aimed at inhibiting such critical cellular pathways.

Research into polymers containing ester functionalities has shown that some of these materials can exhibit antimicrobial properties. ulprospector.comorgsyn.org For example, certain biodegradable poly(ester-amide)s have demonstrated activity against both Gram-positive and Gram-negative bacteria. orgsyn.org Similarly, polyesters modified with cationic groups have shown high killing efficiency against E. coli and S. aureus. ulprospector.com These materials are thought to act by disrupting the bacterial cell wall or membrane. ulprospector.comorgsyn.org However, specific studies detailing the intrinsic antimicrobial activity of the small molecule this compound or its direct impact on bacterial metabolic pathways are not widely available in the current scientific literature. Future research could explore the potential of this compound and its derivatives in this area.

The biological activity of many ester-containing compounds is linked to their metabolism within the body. Human esterases are enzymes that hydrolyze ester bonds to release a carboxylic acid and an alcohol. nih.gov This process is fundamental in pharmacology, often serving to activate a prodrug—an inactive compound that is converted into a therapeutically active drug in the body. nih.gov A compound like this compound, with its three ester groups, is a potential substrate for such enzymatic hydrolysis. The cleavage of one or more of its ester linkages would release methanetricarboxylic acid and methanol (B129727), altering the molecule's properties and potentially its biological effect. This mechanism is a key consideration in the design of ester prodrugs, where controlled release of an active substance is desired.

Applications in Materials Science

The structure of this compound suggests potential uses in the field of polymer chemistry and materials science, particularly in the creation of specialized polymers.

In polymer chemistry, monomers with more than two functional groups are often used as cross-linking agents to create branched or network polymers, which form the basis of many thermosetting resins. Polyesters are typically synthesized through the polycondensation of diacids and diols. libretexts.orgulprospector.com Theoretically, a trifunctional molecule like this compound could be incorporated into polyester (B1180765) synthesis to create a branched, three-dimensional structure, thereby modifying the properties of the resulting resin. Furthermore, small, non-volatile ester compounds are commonly used as plasticizers to increase the flexibility and durability of polymers. While the potential for these applications exists due to its chemical structure, specific details on the use of this compound in the industrial production of resins and plasticizers are not extensively documented in readily available literature.

Data Tables

Table 1: Physicochemical Properties of Methanetricarboxylate Esters

PropertyThis compoundTriethyl Methanetricarboxylate
CAS Number 1186-73-8 sigmaaldrich.com6279-86-3
Molecular Formula C₇H₁₀O₆ sigmaaldrich.comC₁₀H₁₆O₆
Molecular Weight 190.15 g/mol sigmaaldrich.com232.23 g/mol
Boiling Point 242.7 °C at 760 mmHg253 °C (lit.)
Melting Point 46.5 °C25-26 °C (lit.)
Density Not readily available1.095 g/mL at 25 °C (lit.)

Green Chemistry Approaches in this compound Synthesis and Reactions

The principles of green chemistry are increasingly being applied to the synthesis and reactions of specialty chemicals like this compound to minimize environmental impact and enhance efficiency. Research in this area focuses on the use of safer solvents, reusable catalysts, and energy-efficient reaction conditions.

A significant green approach involves the use of multicomponent reactions (MCRs). researchgate.netmdpi.comtcichemicals.comxjenza.org MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a complex product, incorporating most or all of the atoms of the starting materials. tcichemicals.comxjenza.org This methodology reduces waste and the number of synthetic steps, which aligns with the core tenets of green chemistry. nih.gov For instance, reactions analogous to the Biginelli or Hantzsch syntheses, which utilize β-dicarbonyl compounds, can be adapted for this compound and its derivatives under green conditions. tcichemicals.com

The following table summarizes various green chemistry strategies that have been explored for reactions involving compounds structurally related to this compound, which could be applicable to its own synthesis and transformations.

Green Chemistry ApproachDescriptionExample/Application AreaReference
Heterogeneous CatalysisUse of solid catalysts that can be easily separated from the reaction mixture and reused, reducing waste and cost.Synthesis of 2,4-diphenylpyrido[4,3-d]pyrimidines using a reusable metal-organic framework (MOF) catalyst. researchgate.net
Solventless (Neat) ConditionsConducting reactions without a solvent, which eliminates solvent-related waste and simplifies purification.Biginelli reaction for the synthesis of dihydropyrimidinones catalyzed by silicotungstic acid on Amberlyst-15 under solvent-free conditions. xjenza.org
Microwave-Assisted SynthesisUsing microwave irradiation to accelerate reaction rates, often leading to higher yields and shorter reaction times with less energy consumption.Rapid and efficient synthesis of imidazolidinone derivatives from Schiff's bases and glycine (B1666218) using a recyclable indium(III) chloride catalyst. researchgate.net
Plant-Mediated Green SynthesisUtilizing plant extracts as reducing and stabilizing agents for the synthesis of metallic nanoparticles used as catalysts.Green synthesis of silver-based nanocatalysts for various organic transformations, avoiding hazardous reagents. nih.gov
Aqueous MicellesPerforming reactions in water using surfactants to form micelles, creating a "greener" alternative to volatile organic solvents.Synthesis of pyrazolo[5,1-b]quinazolin-8-ones in aqueous micelles, allowing for geometric and optical isomer control. researchgate.net

These approaches highlight a clear trend towards developing more sustainable synthetic routes. The use of heterogeneous catalysts like metal-organic frameworks (MOFs) and supported acids not only facilitates easier product isolation but also allows for catalyst recycling, a key aspect of green chemistry. xjenza.orgresearchgate.net Furthermore, the move towards solventless reactions or the use of water as a solvent significantly reduces the environmental footprint of chemical processes. xjenza.org

Development of Novel Derivatives and Analogues

This compound serves as a versatile building block for the synthesis of a wide array of novel derivatives and analogues, particularly heterocyclic compounds, which are of significant interest in medicinal and materials chemistry. researchgate.netnih.gov The reactivity of its three ester groups allows for diverse chemical transformations, leading to complex molecular architectures.

One major area of development is the synthesis of nitrogen-containing heterocycles. For example, this compound and its related 1,3-dicarbonyl structures can be used in condensation reactions to form pyridines, pyrimidines, and other fused heterocyclic systems. researchgate.net The synthesis of substituted meta-hetarylanilines from heterocycle-substituted 1,3-diketones demonstrates a strategy where the electronic properties of a heterocyclic substituent guide the reaction, a principle applicable to derivatives of this compound. beilstein-journals.org

The following table presents examples of novel derivatives and analogues synthesized from precursors structurally related to this compound, showcasing the diversity of accessible compounds.

Derivative/Analogue ClassSynthetic ApproachPotential ApplicationReference
meta-HetarylanilinesOne-pot, three-component benzannulation of heterocycle-substituted 1,3-diketones.Building blocks for medicinal and material chemistry. beilstein-journals.org
Pyrido[4,3-d]pyrimidinesMichael addition annulation using a heterogeneous catalyst.Bioactive molecules. researchgate.net
ImidazolidinonesMicrowave-assisted cycloaddition of glycine on Schiff's bases.Pharmacologically active compounds. researchgate.net
Triarylmethanes with a Trichloropyrimidine MoietyNucleophilic substitution reactions followed by further functionalization.Dyes, fluorescent tags, and biomarkers. researchgate.net
Condensed Dipyrroles and DibenzoxazinesReaction of pyromellitic dianhydride with urea (B33335) or o-aminophenol derivatives.Novel heterocyclic systems. orientjchem.org

Research has also focused on creating analogues of bioactive natural products using carbohydrate-derived chiral sources, a strategy that could be adapted to generate chiral derivatives from this compound. nih.gov The synthesis of complex molecules often involves multi-step sequences where the careful introduction and manipulation of functional groups are key. For instance, the total synthesis of compounds like nanaomycin (B8674348) D involves key steps such as tandem Michael-Dieckmann type reactions. nih.gov

Furthermore, transition metal-catalyzed reactions are being explored to create novel aromatic heterocycles from unsaturated precursors, a methodology that offers a pathway to new derivatives of this compound with unique electronic and photophysical properties. nih.gov The development of these new derivatives and analogues continues to be a dynamic area of research, driven by the quest for new materials and therapeutic agents.

Q & A

Basic: What are the standard synthetic routes for Trimethyl Methanetricarboxylate (TMTM), and how can purity be ensured?

Methodological Answer:
TMTM is synthesized via esterification of methanetricarboxylic acid with methanol under acidic catalysis. Key steps include:

  • Reagent Ratios: Use a 3:1 molar ratio of methanol to methanetricarboxylic acid to drive esterification to completion.
  • Purification: Distillation under reduced pressure (30–50 mmHg) at 90–110°C isolates TMTM from unreacted starting materials. Purity (>95%) is confirmed via gas chromatography (GC) with flame ionization detection (FID) .
  • Challenges: Residual acid catalysts (e.g., H₂SO₄) may remain; neutralization with NaHCO₃ followed by aqueous washes is critical.

Advanced: How can TMTM act as a green solvent in high-temperature reactions, and what experimental parameters optimize its reuse?

Methodological Answer:
TMTM’s high boiling point (215–220°C) and low toxicity make it a viable alternative to diphenyl oxide in thermally driven reactions (e.g., quinoline synthesis).

  • Optimization: Use a 3:1 molar excess of TMTM as both solvent and reactant. Heating at 215–220°C for 4–6 hours achieves >85% yield of ethyl quinolinecarboxylates.
  • Recovery: Post-reaction, excess TMTM is recovered via vacuum distillation (losses <5%). Implement inline GC monitoring to track degradation byproducts (e.g., methyl esters) .

Basic: What are the recommended storage and handling protocols for TMTM to ensure stability and safety?

Methodological Answer:

  • Storage: Keep in amber glass containers under nitrogen at 2–8°C to prevent hydrolysis. Avoid contact with moisture or strong bases.
  • Safety: Use nitrile gloves and chemical goggles. Work in a fume hood with spark-proof equipment due to flammability (flash point: 112°C) .
  • Decomposition: Monitor for acetic acid odors, indicating ester hydrolysis. Discard if pH <5 (test with litmus paper) .

Advanced: How can researchers resolve contradictions in reported reaction yields for TMTM-mediated cycloadditions?

Methodological Answer:
Discrepancies often arise from divergent reaction conditions:

  • Temperature Sensitivity: Yields drop by 15–20% if temperatures exceed 220°C due to retro-Diels-Alder pathways. Use calibrated thermocouples for precision.
  • Catalyst Effects: Lewis acids (e.g., ZnCl₂) improve regioselectivity but may form complexes with TMTM’s ester groups. Pre-treat substrates with molecular sieves to avoid moisture interference .
  • Data Reconciliation: Compare kinetic studies (e.g., Humphrey et al., 2011) with mechanistic models to identify rate-limiting steps .

Basic: What spectroscopic techniques are most effective for characterizing TMTM and its derivatives?

Methodological Answer:

  • NMR: ¹H NMR (CDCl₃) shows three singlet peaks at δ 3.65–3.72 ppm (methyl ester groups). ¹³C NMR confirms carbonyl carbons at δ 167–169 ppm.
  • MS: High-resolution ESI-MS ([M+Na]⁺ = 255.15 m/z) verifies molecular weight (C₉H₁₂O₆) .
  • IR: Strong C=O stretches at 1740–1760 cm⁻¹ and C-O ester bands at 1200–1250 cm⁻¹.

Advanced: What strategies minimize side reactions when using TMTM in multicomponent reactions?

Methodological Answer:

  • Steric Control: Introduce bulky substituents (e.g., tert-butyl groups) on substrates to block undesired Michael additions.
  • Solvent-Free Conditions: Reduce polarity to suppress TMTM’s nucleophilic ester groups. For example, reactions in molten TMTM at 200°C achieve 92% selectivity for 1,3-dipolar cycloadducts.
  • In Situ Quenching: Add MeOH post-reaction to protonate enolate intermediates, preventing retro-aldol pathways .

Basic: How does TMTM’s reactivity compare to related tricarboxylates like Triethyl Methanetricarboxylate?

Methodological Answer:

  • Electrophilicity: TMTM’s methyl esters are less electron-withdrawing than ethyl groups, reducing electrophilic activation. Reactivity in Diels-Alder reactions is 30% lower vs. triethyl analogs.
  • Solubility: TMTM is more polar (logP = 1.2 vs. 1.8 for triethyl), favoring aqueous-organic biphasic systems.
  • Thermal Stability: Decomposes at 230°C (vs. 245°C for triethyl), limiting high-temperature applications .

Advanced: How can computational modeling predict TMTM’s regioselectivity in heterocycle synthesis?

Methodological Answer:

  • DFT Calculations: Use B3LYP/6-31G(d) to map transition states. For example, TMTM’s LUMO (-1.8 eV) aligns with diene HOMOs, favoring endo transition states.
  • MD Simulations: Simulate solvent effects (e.g., TMTM’s viscosity at 200°C) to predict diffusion-limited reaction rates.
  • Validation: Cross-reference computed activation energies (ΔG‡) with experimental Arrhenius plots (R² >0.95) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.